![molecular formula C15H22N2O16P2 B1260872 UDP-4-dehydro-6-deoxy-D-glucose](/img/structure/B1260872.png)
UDP-4-dehydro-6-deoxy-D-glucose
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Overview
Description
UDP-4-dehydro-6-deoxy-alpha-D-glucose is uDP-4-dehydro-6-deoxy-D-glucose in which the anomeric centre of the sugar component has alpha-configuration. It is a conjugate acid of an UDP-4-dehydro-6-deoxy-alpha-D-glucose(2-).
Scientific Research Applications
Plant Cell Wall Biosynthesis
The compound plays a critical role in the biosynthesis of cell wall components in plants. For example, studies have shown that enzymes like RHM2/MUM4 in Arabidopsis thaliana convert UDP-D-glucose to UDP-L-rhamnose, which is crucial for the biosynthesis of cell wall rhamnogalacturonan-I, rhamnogalacturonan-II, and certain natural compounds. This process involves an intermediate step that likely includes UDP-4-dehydro-6-deoxy-D-glucose (Oka, Nemoto, & Jigami, 2007).
Bacterial Polysaccharide Production
In bacteria, similar compounds are involved in the biosynthesis of complex polysaccharides. For instance, Bacillus cereus utilizes pathways that include dehydratase and reductase enzymes to convert UDP-N-acetylglucosamine to various sugar nucleotides, such as those resembling UDP-4-dehydro-6-deoxy-D-glucose, for the production of unique amino sugar residues found in its glycans, highlighting the diverse roles these sugars play in bacterial infection and immunity evasion (Hwang, Aronov, & Bar-Peled, 2015).
Biochemical Synthesis and Modification
The synthesis and modification of UDP-sugars for use in biochemical studies have also been explored. Enzymes capable of modifying UDP-GlcNAc to create potential mechanism-based inhibitors for bacterial enzymes, like PseB, underscore the utility of these compounds in developing new antibacterial agents. Such research points to the potential of using UDP-4-dehydro-6-deoxy-D-glucose derivatives as tools in the study and inhibition of bacterial pathogens (Bassiri, 2006).
Enzymatic Studies and Glycosylation
Investigations into the enzymatic processes involved in glycosylation highlight the versatility of UDP-4-dehydro-6-deoxy-D-glucose and its derivatives. For example, the metabolic chemical reporter 6-Azido-6-deoxy-glucose has been used to reveal the substrate promiscuity of O-GlcNAc transferase, further illustrating the intricate roles these sugars play in cellular processes (Darabedian et al., 2018).
properties
Product Name |
UDP-4-dehydro-6-deoxy-D-glucose |
---|---|
Molecular Formula |
C15H22N2O16P2 |
Molecular Weight |
548.29 g/mol |
IUPAC Name |
[(2R,3R,4R,6R)-3,4-dihydroxy-6-methyl-5-oxooxan-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C15H22N2O16P2/c1-5-8(19)10(21)12(23)14(30-5)32-35(27,28)33-34(25,26)29-4-6-9(20)11(22)13(31-6)17-3-2-7(18)16-15(17)24/h2-3,5-6,9-14,20-23H,4H2,1H3,(H,25,26)(H,27,28)(H,16,18,24)/t5-,6-,9-,10+,11-,12-,13-,14-/m1/s1 |
InChI Key |
DDWGQQADOIMFOI-JPHISPRKSA-N |
Isomeric SMILES |
C[C@@H]1C(=O)[C@@H]([C@H]([C@H](O1)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)O)O |
SMILES |
CC1C(=O)C(C(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)O)O |
Canonical SMILES |
CC1C(=O)C(C(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)O)O |
synonyms |
UDP-4-keto-6-deoxyglucose |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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